N,N'-bis(4-chlorophenyl)hexanediamide
Description
N,N'-bis(4-chlorophenyl)hexanediamide is a symmetrical bisamide compound characterized by a hexanediamide backbone (six methylene groups) and 4-chlorophenyl substituents at both terminal amide groups. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂, with a molecular weight of 365.25 g/mol. This compound is part of the N,N'-diarylalkanediamide family, which has been studied for applications in antialgal activity and inhibition of photosynthetic electron transport in chloroplasts . The 4-chlorophenyl groups enhance lipophilicity, while the hexanediamide chain balances molecular flexibility and hydrophobicity.
Properties
CAS No. |
148622-54-2 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24) |
InChI Key |
ZSDXJKNSKGXEEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Effect of Chain Length (Methylene Groups)
The biological activity of N,N'-diarylalkanediamides is influenced by the number of methylene groups (m) in the alkanediamide backbone. Key comparisons include:
Substituent Position and Electronic Effects
The position of chlorine substituents significantly impacts steric and electronic properties:
Functional Group Modifications
Addition of functional groups alters reactivity and target affinity:
- Note: Nitro groups introduce polar interactions but may hinder passive diffusion across membranes. Methyl groups add hydrophobicity without significantly altering electronic properties .
Crystallographic and Solubility Data
Crystal structures provide insights into molecular packing and solubility:
- Comparison : Hexanediamide’s flexible chain likely improves solubility compared to rigid but-2-enediamide derivatives. However, both compounds face solubility challenges in hydrophilic environments .
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